molecular formula C28H27N5 B250550 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

Numéro de catalogue: B250550
Poids moléculaire: 433.5 g/mol
Clé InChI: WBPJOHJTCZOJLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile, also known as ABT-639, is a potent and selective inhibitor of T-type calcium channels. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and anxiety disorders.

Mécanisme D'action

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile selectively inhibits T-type calcium channels, which are involved in the generation of neuronal action potentials. By blocking these channels, this compound reduces the excitability of neurons, leading to a decrease in the frequency and amplitude of action potentials. This mechanism of action is thought to underlie the antiepileptic and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on T-type calcium channels, it has also been found to modulate other ion channels such as voltage-gated sodium channels and potassium channels. Furthermore, this compound has been shown to increase the release of the neurotransmitter GABA, which has inhibitory effects on neuronal activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile is its selectivity for T-type calcium channels, which reduces the risk of off-target effects. Furthermore, this compound has been shown to have good oral bioavailability and a long half-life, making it a suitable candidate for chronic treatment. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Orientations Futures

There are several future directions for research on 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile. One area of interest is the potential use of this compound in the treatment of neuropathic pain, which is a challenging condition to treat. Another area of interest is the development of more potent and selective T-type calcium channel inhibitors based on the structure of this compound. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on other ion channels and neurotransmitters.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its selectivity for T-type calcium channels and its ability to modulate other ion channels and neurotransmitters make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors.

Méthodes De Synthèse

The synthesis of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile involves a multi-step process that begins with the reaction of 4-isopropylbenzaldehyde and benzylamine to form the corresponding imine. This intermediate is then reacted with malononitrile to yield the desired product. The final step involves the reduction of the nitrile group to an amine using lithium aluminum hydride. The purity of the synthesized compound is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Applications De Recherche Scientifique

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing seizures in animal models of epilepsy and neuropathic pain. In addition, it has also been found to have anxiolytic effects in animal models of anxiety disorders. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

Formule moléculaire

C28H27N5

Poids moléculaire

433.5 g/mol

Nom IUPAC

6-amino-2-benzyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C28H27N5/c1-19(2)21-8-10-22(11-9-21)26-25-16-33(15-20-6-4-3-5-7-20)13-12-23(25)24(14-29)27(32)28(26,17-30)18-31/h3-12,19,25-26H,13,15-16,32H2,1-2H3

Clé InChI

WBPJOHJTCZOJLN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CC4=CC=CC=C4

SMILES canonique

CC(C)C1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.